1-(4-fluorophenyl)-4-methoxy-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-(4-fluorophenyl)-4-methoxy-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as FMMP and belongs to the class of pyrazole derivatives. FMMP has been studied extensively due to its potential applications in various fields such as medicine, agriculture, and material science.
Scientific Research Applications
Synthesis and Characterization
Synthesis and Cytotoxicity : A study discussed the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives, including pyrazolo[1,5-a]pyrimidine derivatives. These compounds were tested for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the potential of this class of compounds in cancer research (Hassan, Hafez, & Osman, 2014).
Structural Analysis : Another study analyzed the structures of N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides, which are structurally similar to the compound of interest. The study provided insights into the geometric parameters and molecular conformations of these compounds (Köysal, Işık, Sahin, & Palaska, 2005).
Synthesis and Activity of Derivatives : Further research on pyrazolo[1,5-a]pyrimidines and related Schiff bases derived from similar compounds revealed their cytotoxicity against various human cancer cell lines. This underscores the relevance of these compounds in developing potential cancer therapies (Hassan, Hafez, Osman, & Ali, 2015).
Potential Therapeutic Applications
Cancer Research : Various synthesized derivatives of similar compounds have shown cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy research (Ahsan, Kumawat, Kumawat, Sharma, Bakht, Hassan, Hussain, Saraswat, & Khalilullah, 2018).
Antimicrobial Activity : Some studies have focused on the antimicrobial properties of pyrazoline derivatives, suggesting potential applications in developing new antimicrobial agents (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Antipsychotic Potential : Research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, a related class of compounds, has indicated their potential as novel antipsychotic agents, further expanding the therapeutic scope of these molecules (Wise, Butler, DeWald, Lustgarten, Pattison, Schweiss, Coughenour, Downs, Heffner, & Pugsley, 1987).
Mechanism of Action
Mode of Action
Based on its structural similarity to other pyrazole derivatives, it might interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Biochemical Pathways
Pyrazole derivatives have been known to be involved in various biochemical pathways depending on their specific functional groups .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-methoxy-N-[(4-methylphenyl)methyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c1-13-3-5-14(6-4-13)11-21-19(24)18-17(25-2)12-23(22-18)16-9-7-15(20)8-10-16/h3-10,12H,11H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYAIOZMURJCHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=NN(C=C2OC)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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